molecular formula C18H24N2O4S B2878001 5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one CAS No. 2034532-18-6

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one

Cat. No. B2878001
M. Wt: 364.46
InChI Key: YAGYOKPRVLTMPS-UHFFFAOYSA-N
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Description

The compound “5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . A variety of methods have been developed for the N-heterocyclization of primary amines with diols, leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Biological Evaluation

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one and related compounds have been extensively studied for their synthesis and potential biological activities. A study focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, which involved converting organic acids into corresponding esters, hydrazides, and 1,3,4-oxadiazole-2-thiols. These compounds were further processed to obtain the target compounds, which were then screened against butyrylcholinesterase (BChE) enzyme and subjected to molecular docking studies to evaluate their binding affinity and ligand orientation within the active sites of human BChE protein. Key amino acid residues such as Gly116, His438, Tyr332, and Ser198 were identified as crucial for the ligands' stabilization in the binding site, highlighting the compound's potential in biological applications (Khalid et al., 2016).

Polymer-bound Derivatives for Solid-phase Synthesis

In another research avenue, polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone was used as a tool for the solid-phase synthesis of substituted piperidin-4-one derivatives. This approach provided an efficient method for constructing 2-substituted-piperidin-4-one derivatives on solid support, showcasing the compound's versatility in facilitating heterocyclization reactions with amines and highlighting its potential in the development of diverse chemical entities (Barco et al., 1998).

Antidepressant Metabolism Study

The metabolism of a novel antidepressant, Lu AA21004, which involves the oxidative metabolism to various metabolites including a 4-hydroxy-phenyl metabolite, a sulfoxide, and an N-hydroxylated piperazine, was studied using human liver microsomes and recombinant enzymes. The study provides insights into the enzymatic processes involved in the metabolism of compounds containing the benzylsulfonyl piperidine moiety, contributing to the understanding of their pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).

Future Directions

Piperidine derivatives continue to be a focus of research due to their importance in the pharmaceutical industry . Future research will likely continue to explore new synthesis methods, potential applications, and the biological activity of these compounds .

properties

IUPAC Name

5-(4-benzylsulfonylpiperidine-1-carbonyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c21-17-7-6-15(12-19-17)18(22)20-10-8-16(9-11-20)25(23,24)13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGYOKPRVLTMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(Benzylsulfonyl)piperidine-1-carbonyl)piperidin-2-one

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